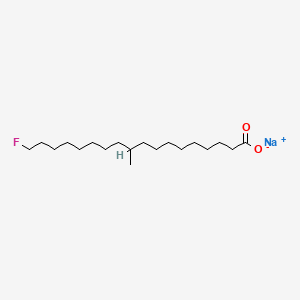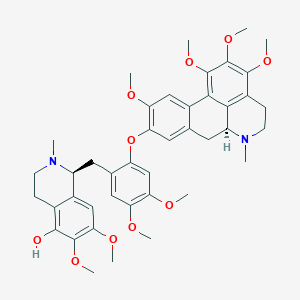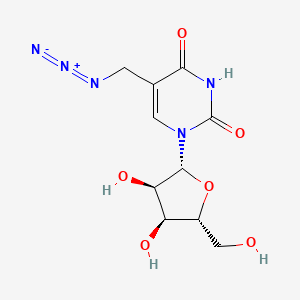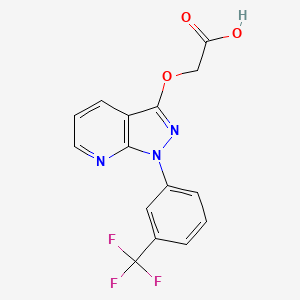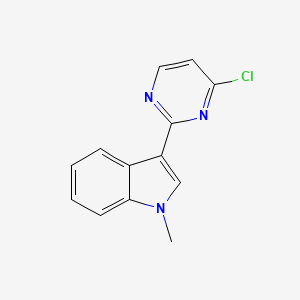
3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole is a heterocyclic compound that features both pyrimidine and indole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole typically involves the reaction of 4-chloropyrimidine with 1-methylindole under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-chloropyrimidine is reacted with a boronic acid derivative of 1-methylindole in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the choice of solvents and reagents is optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions
3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while nucleophilic substitution of the chlorine atom can produce a variety of substituted pyrimidine derivatives.
科学研究应用
3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals and materials science for the development of new polymers and coatings.
作用机制
The mechanism of action of 3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The pyrimidine moiety can interact with nucleic acids, while the indole moiety can interact with protein targets, leading to a variety of biological effects .
相似化合物的比较
Similar Compounds
4-Chloropyrimidine: Shares the pyrimidine moiety but lacks the indole structure.
1-Methylindole: Contains the indole moiety but lacks the pyrimidine structure.
Rilpivirine: A diarylpyrimidine derivative used as an antiviral agent.
Uniqueness
3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole is unique due to the combination of the pyrimidine and indole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry and drug development.
属性
分子式 |
C13H10ClN3 |
|---|---|
分子量 |
243.69 g/mol |
IUPAC 名称 |
3-(4-chloropyrimidin-2-yl)-1-methylindole |
InChI |
InChI=1S/C13H10ClN3/c1-17-8-10(9-4-2-3-5-11(9)17)13-15-7-6-12(14)16-13/h2-8H,1H3 |
InChI 键 |
GPGHXIZAFSFZBP-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC=CC(=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


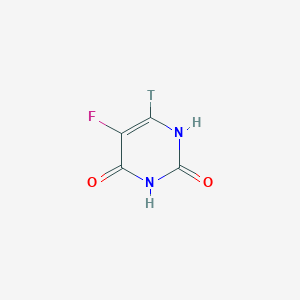
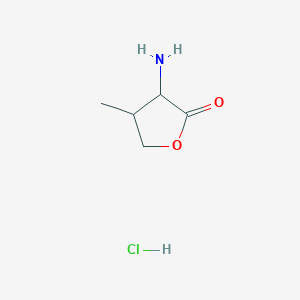
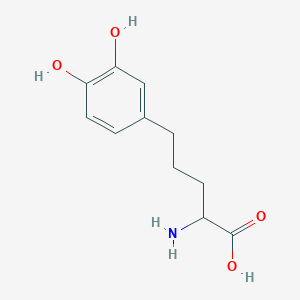
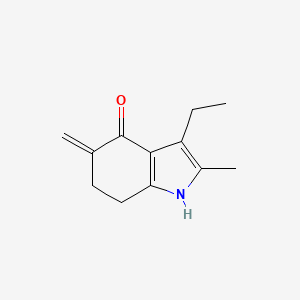
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13424275.png)
![dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide](/img/structure/B13424282.png)
![3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B13424290.png)
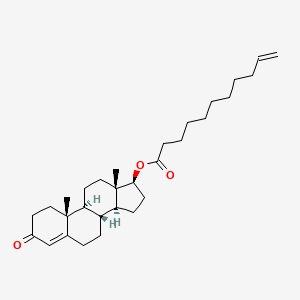
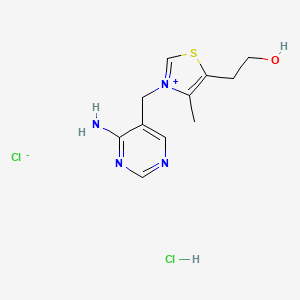
![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)
